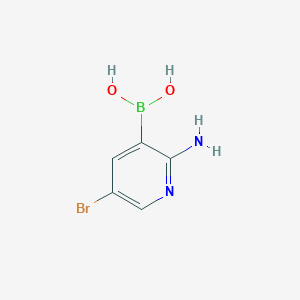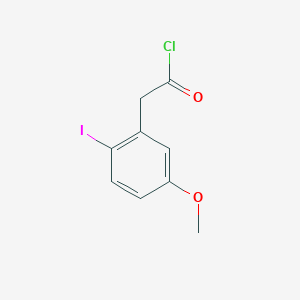![molecular formula C9H8N2OS B15223052 N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
N-Hydroxybenzo[b]thiophene-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxybenzo[b]thiophene-5-carboximidamide is an organic compound belonging to the class of benzothiophenes These compounds are characterized by a fused benzene and thiophene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxybenzo[b]thiophene-5-carboximidamide typically involves the cyclization of precursor compounds. One common method includes the reaction of benzo[b]thiophene-2-carboxylic acid with hydroxylamine under acidic conditions to form the hydroxylamine derivative. This intermediate is then treated with a suitable amidating agent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxybenzo[b]thiophene-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzothiophenes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-Hydroxybenzo[b]thiophene-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-Hydroxybenzo[b]thiophene-5-carboximidamide involves the inhibition of specific kinases, such as Dyrk1A, Dyrk1B, and Clk1. These kinases play crucial roles in cell division and survival. By inhibiting these enzymes, the compound can halt the proliferation of cancer cells and induce cell death pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxybenzothiophene-2-carboxamides: These compounds share a similar core structure but differ in functional groups.
Benzo[b]thiophene-2-carboxamidine: Another related compound with similar biological activities.
Uniqueness
N-Hydroxybenzo[b]thiophene-5-carboximidamide is unique due to its specific hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives.
Propiedades
Fórmula molecular |
C9H8N2OS |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
N'-hydroxy-1-benzothiophene-5-carboximidamide |
InChI |
InChI=1S/C9H8N2OS/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-5,12H,(H2,10,11) |
Clave InChI |
DPWUOZQCNFGNJU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C=CS2)C=C1/C(=N/O)/N |
SMILES canónico |
C1=CC2=C(C=CS2)C=C1C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



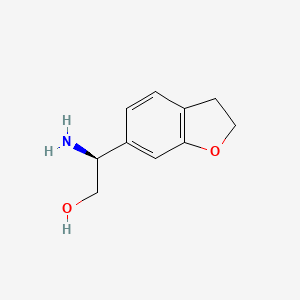
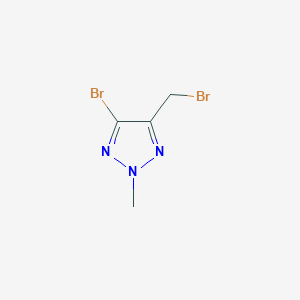
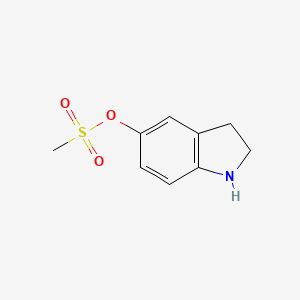
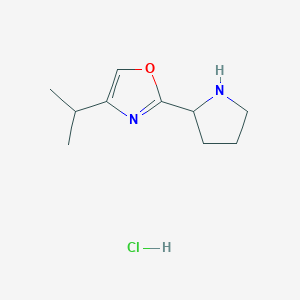
![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
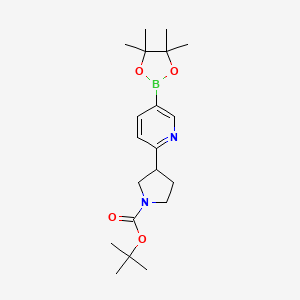
![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)

![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
